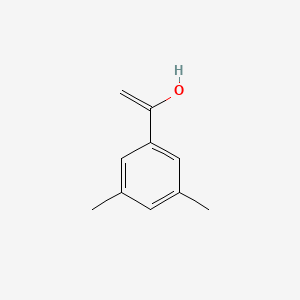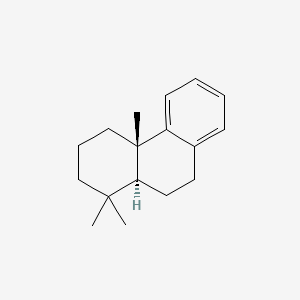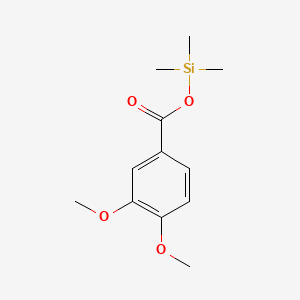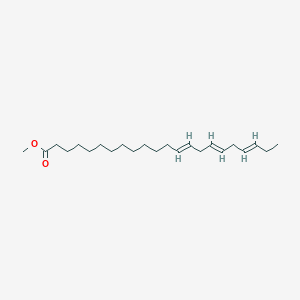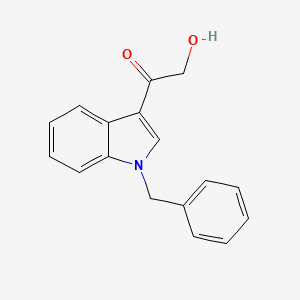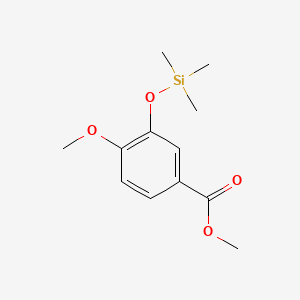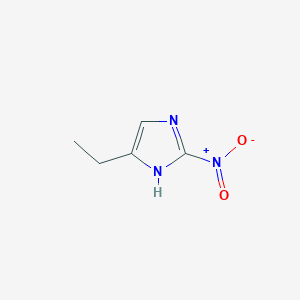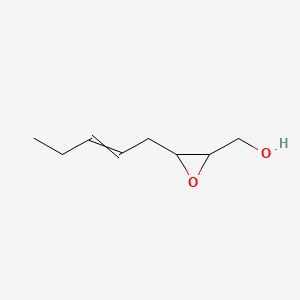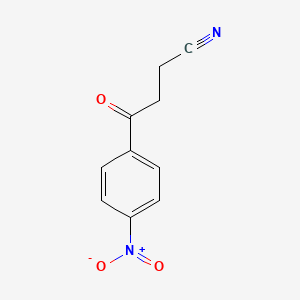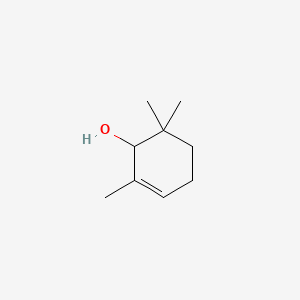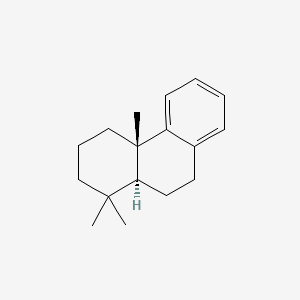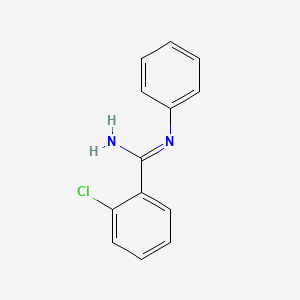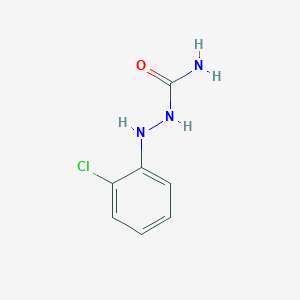
7-(Dimethylamino)-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(Dimethylamino)-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions. This particular compound is characterized by the presence of a dimethylamino group at the 7th position and a phenyl group at the 5th position, contributing to its unique chemical and pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Dimethylamino)-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one typically involves the following steps:
Formation of the Benzodiazepine Core: The core structure is often synthesized through a condensation reaction between an o-phenylenediamine and a suitable ketone or aldehyde.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via a nucleophilic substitution reaction using dimethylamine.
Phenyl Group Addition: The phenyl group is usually introduced through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
化学反応の分析
Types of Reactions
7-(Dimethylamino)-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the benzodiazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like alkyl halides and dimethylamine are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, reduced benzodiazepines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
7-(Dimethylamino)-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its interactions with various biological targets, including neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects in treating anxiety, insomnia, and other neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
作用機序
The mechanism of action of 7-(Dimethylamino)-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are primarily related to the modulation of neurotransmitter release.
類似化合物との比較
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its potent anxiolytic effects and shorter half-life.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
7-(Dimethylamino)-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the dimethylamino group at the 7th position and the phenyl group at the 5th position differentiates it from other benzodiazepines, potentially leading to unique receptor binding profiles and therapeutic effects.
特性
CAS番号 |
30144-56-0 |
|---|---|
分子式 |
C17H17N3O |
分子量 |
279.34 g/mol |
IUPAC名 |
7-(dimethylamino)-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C17H17N3O/c1-20(2)13-8-9-15-14(10-13)17(18-11-16(21)19-15)12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,19,21) |
InChIキー |
PFNCLPHRNJHYJA-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC2=C(C=C1)NC(=O)CN=C2C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


